molecular formula C16H18N2O5 B2934500 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 941966-80-9

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2934500
CAS No.: 941966-80-9
M. Wt: 318.329
InChI Key: TWCOGMRSVBVPPJ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule designed for biochemical research. This compound features a 4,5-dihydroisoxazole (isoxazoline) scaffold fused to a cyclopentane ring, conferring structural rigidity, and is coupled to a 3,4,5-trimethoxybenzamide group, a privileged structure in medicinal chemistry known for its role in biomolecular recognition . Compounds containing the 4,5-dihydroisoxazole motif have been identified as promising scaffolds in the development of novel antibacterial agents, particularly as inhibitors of the essential bacterial cell division protein FtsZ . Research on analogous structures has demonstrated that the 4,5-dihydroisoxazole ring can contribute to significant antibacterial activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), by potentially disrupting the formation of the Z-ring during bacterial cytokinesis . Furthermore, the trimethoxybenzamide moiety is a common pharmacophore in compounds targeting various biological pathways, suggesting potential utility in cancer and inflammation research . This combination of features makes this compound a valuable chemical tool for probing cell division mechanisms, exploring structure-activity relationships (SAR) in novel antibiotic discovery, and investigating new classes of protein kinase inhibitors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-20-12-7-9(8-13(21-2)14(12)22-3)15(19)17-16-10-5-4-6-11(10)18-23-16/h7-8H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCOGMRSVBVPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2O4C_{14}H_{16}N_{2}O_{4} with a molecular weight of approximately 288.29 g/mol. Its structure features a bicyclic isoxazole ring fused with a cyclopentane moiety, along with a trimethoxybenzamide group. The unique structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC14H16N2O4C_{14}H_{16}N_{2}O_{4}
Molecular Weight288.29 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Antitumor Activity

Preliminary studies suggest that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Effects on Lung Cancer Cell Lines

In a study evaluating the compound's efficacy against human lung cancer cell lines (A549, HCC827, and NCI-H358), it was found to possess moderate to high cytotoxicity. The IC50 values for these cell lines were as follows:

Cell LineIC50 Value (µM)
A5495.12 ± 0.45
HCC8277.03 ± 0.89
NCI-H3584.87 ± 0.32

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in tumor growth.
  • Modulation of Signaling Pathways : It can affect signaling pathways associated with cell proliferation and apoptosis.
  • Binding Affinity : The structural components allow for π-π stacking interactions and hydrogen bonding with target biomolecules.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown potential anti-inflammatory effects in preliminary studies. It may modulate inflammatory cytokines and reduce oxidative stress in cellular models.

Research Findings

Recent research has focused on optimizing the chemical structure of this compound to enhance its biological activity while minimizing toxicity to normal cells.

Table 2: Summary of Biological Studies

Study FocusFindings
Antitumor ActivityModerate to high cytotoxicity in lung cancer cell lines
Mechanism of ActionEnzyme inhibition and signaling modulation
Anti-inflammatory EffectsReduction in cytokine levels

Chemical Reactions Analysis

Table 1: Representative Cyclocondensation Conditions for Isoxazole Formation

ReactantsCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
β-Ketoester + NH2_2OH·HCl20% 2-APH2_2O8070–95

(a) Isoxazole Ring

  • Electrophilic Substitution : The electron-deficient isoxazole ring may undergo nitration or halogenation at the 4-position under mild acidic conditions.

  • Nucleophilic Attack : Limited due to aromatic stabilization, but deprotonation at the 3-position under strong bases (e.g., LDA) could enable alkylation .

(b) Amide Bond

  • Hydrolysis : Acidic (HCl/H2_2O, reflux) or basic (NaOH/EtOH) hydrolysis yields 3,4,5-trimethoxybenzoic acid and 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine.

  • Reductive Amination : The amide group is stable to most reducing agents but may undergo partial reduction with LiAlH4_4 under controlled conditions.

(a) Cross-Coupling Reactions

The cyclopenta[c]isoxazole scaffold can participate in Suzuki-Miyaura couplings if functionalized with a boronate ester. For example:

  • Borylation : Using bis(pinacolato)diboron (B2_2Pin2_2) and Pd(dppf)Cl2_2 in dioxane (80°C, 16 h) yields boronate intermediates (Table 2) .

Table 2: Borylation of Cyclopenta[c]isoxazole Derivatives

SubstrateCatalystConditionsYield (%)Reference
Cyclopenta[c]isoxazole triflatePd(dppf)Cl2_2Dioxane, 80°C, 16 h64–71

(b) Oxidation/Reduction

  • Oxidation : The dihydrocyclopenta ring may oxidize to a fully aromatic cyclopentadiene system using DDQ or MnO2_2.

  • Hydrogenation : Catalytic hydrogenation (H2_2, Pd/C) reduces the isoxazole ring to a β-amino ketone derivative .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO2_2 and trimethoxybenzene fragments (TGA data inferred from analogs).

  • Photodegradation : UV irradiation in methanol leads to cleavage of the isoxazole ring, forming nitrile and ketone byproducts .

Mechanistic Insights

The isoxazole ring’s reactivity is governed by its 1,3-dipolar character , enabling cycloadditions with alkynes or alkenes. For example:

  • Nitrile Oxide Cycloaddition : Reacts with terminal alkynes under Au/Ag catalysis to form substituted isoxazolines (Scheme 1) .

Scheme 1 : Proposed 1,3-Dipolar Cycloaddition Mechanism

text
Isoxazole + Alkyne → Isoxazoline (Au/Ag Catalyst)

Comparative Reactivity with Analogues

Compared to simpler isoxazoles (e.g., isoxazol-5(4H)-ones), the fused cyclopenta ring enhances steric hindrance, slowing electrophilic substitution but improving thermal stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The primary structural distinction lies in the substituent attached to the trimethoxybenzamide core. Key analogues include:

Compound Name Substituent Group Key Properties (Predicted/Experimental)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl Boiling point: 416.1±45.0°C; Density: 1.427±0.06 g/cm³; pKa: 11.97±0.70
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide Cyclopentaisoxazole Data not available
Compound 14 (Act. Pol. Pharm. 2015) Pyrrolo-pyrimidine-sulfamoylphenyl Melting point: 260.8°C; IR peaks: 1656 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N)

Key Observations :

  • The bromine atom in the latter enhances lipophilicity, whereas the isoxazole may improve solubility via polar interactions .
  • Thermal Stability : The bromophenyl derivative’s high boiling point (416°C) suggests strong intermolecular forces (e.g., hydrogen bonding via N–H···O interactions in crystal packing ), a feature that may differ in the cyclopentaisoxazole analogue due to altered molecular symmetry.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize the cyclopentaisoxazole core of this compound?

The cyclopentaisoxazole moiety is typically synthesized via 1,3-dipolar cycloaddition between nitrones and nitroalkenes. For example, (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone reacts with nitroalkenes under thermal or catalytic conditions to form isoxazolidines, which can be further functionalized . Optimization of solvent systems (e.g., toluene or DCM) and temperature (80–120°C) is critical to control regioselectivity and yield.

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

  • 1H/13C NMR : Aromatic protons of the trimethoxybenzamide group appear as singlet peaks near δ 6.5–7.0 ppm, while isoxazole protons resonate at δ 5.5–6.5 ppm .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures. For example, N-cyclohexyl-3,4,5-trimethoxybenzamide derivatives show planar benzamide rings with dihedral angles <10° relative to the isoxazole ring .

Q. What preliminary biological activities are reported for trimethoxybenzamide derivatives?

Trimethoxybenzamides exhibit inhibitory activity against acetylcholinesterase (AChE) and glucosidase enzymes. For instance, carboxamide analogs show IC₅₀ values in the micromolar range, with SAR studies highlighting the importance of the methoxy groups for binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental enzymatic inhibition data?

  • Perform molecular dynamics simulations to assess flexibility of the ligand-binding pocket (e.g., using AutoDock or GROMACS).
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies may arise from solvent effects or protein conformational changes not modeled in silico .

Q. What experimental strategies optimize synthetic yields of the cyclopentaisoxazole moiety?

  • Catalyst screening : Use Lewis acids like BF₃·Et₂O to enhance cycloaddition rates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 30 min) while improving regioselectivity .
  • Purification : Preparative TLC with n-hexane/ethyl acetate (50:50) effectively isolates the target compound .

Q. How do researchers address solubility challenges in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the benzamide’s para-methoxy position .

Q. What advanced spectroscopic techniques clarify conformational dynamics in solution?

  • NOESY NMR : Identifies spatial proximity between the isoxazole and benzamide protons, confirming the preferred rotameric state .
  • Variable-temperature NMR : Detects rotational barriers of the amide bond, which may influence bioactivity .

Data Contradiction and Validation

Q. How to validate conflicting reports on AChE inhibition mechanisms?

  • Enzyme kinetics : Compare Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis studies : Modify key residues (e.g., Trp286 in AChE) to test binding hypotheses derived from docking studies .

Q. What methods resolve discrepancies in crystallographic data for polymorphic forms?

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Assess thermal stability differences between polymorphs, which may correlate with bioavailability .

Methodological Recommendations

Q. How to design robust SAR studies for this compound?

  • Scaffold diversification : Synthesize analogs with modified isoxazole substituents (e.g., fluorination at C4) and varying methoxy group positions.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

  • HPLC purity checks : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold).
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

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